molecular formula C8H7NO3 B089305 Methyl 4-nitrosobenzoate CAS No. 13170-28-0

Methyl 4-nitrosobenzoate

Cat. No. B089305
CAS RN: 13170-28-0
M. Wt: 165.15 g/mol
InChI Key: CAFWWZWJFFJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-nitrosobenzoate (MNB) is a chemical compound that is commonly used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is often used as a reagent in organic synthesis. MNB has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

Methyl 4-nitrosobenzoate works by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

Biochemical And Physiological Effects

Methyl 4-nitrosobenzoate has been found to have a range of biochemical and physiological effects, including antimicrobial activity, antitumor activity, and anti-inflammatory activity. It has also been found to have antioxidant properties, which can help protect cells from damage.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-nitrosobenzoate in lab experiments is its unique properties, which make it a valuable tool for drug discovery and development. However, one limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving Methyl 4-nitrosobenzoate. One area of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanisms of action of Methyl 4-nitrosobenzoate and its potential applications in other areas of research.

Synthesis Methods

Methyl 4-nitrosobenzoate can be synthesized by reacting 4-nitrobenzoic acid with sodium nitrite and hydrochloric acid in the presence of methanol. The reaction yields Methyl 4-nitrosobenzoate, which can be purified through recrystallization.

Scientific Research Applications

Methyl 4-nitrosobenzoate is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a valuable compound for drug discovery and development.

properties

IUPAC Name

methyl 4-nitrosobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFWWZWJFFJXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337452
Record name Methyl 4-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-nitrosobenzoate

CAS RN

13170-28-0
Record name Benzoic acid, 4-nitroso-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.